T-Lymphocyte Proliferative Recovery: MP-2 vs. MP-1 in HL-60 Leukemia Suppression Model
In a direct head-to-head comparison using phytohemagglutinin (PHA)-stimulated human T lymphocytes exposed to conditioned medium from HL-60 leukemia cells (HL-60 CM), MP-2 abolished the suppression of T-cell proliferation in a dose-dependent manner. In contrast, the closely related hexapeptide MP-1 (Phe-Leu-Gly-Phe-Pro-Thr) displayed no restorative activity in this identical experimental system [1].
| Evidence Dimension | Restoration of T-lymphocyte proliferative response following HL-60 CM-induced suppression |
|---|---|
| Target Compound Data | Abolished suppression; dose-dependent restoration of proliferation |
| Comparator Or Baseline | MP-1: No restorative activity |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | Human T lymphocytes, PHA stimulation, HL-60 CM co-incubation (in vitro) |
Why This Matters
This evidence directly informs procurement for immuno-oncology applications where reversal of tumor-induced T-cell anergy is the primary experimental objective; MP-1, despite being a structurally related myelopeptide, is functionally inert in this critical assay.
- [1] Strelkov, L. A., Mikhailova, A. A., Fonina, L. A., & Petrov, R. V. (1996). The bone marrow peptide (myelopeptide-2) abolishes induced by human leukemia HL-60 cell suppression of T lymphocytes. Immunology Letters, 50(3), 143–147. https://doi.org/10.1016/0165-2478(96)02527-8 View Source
